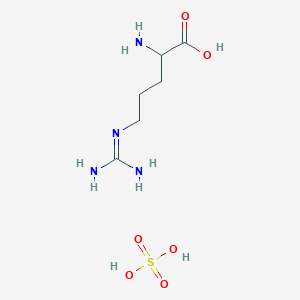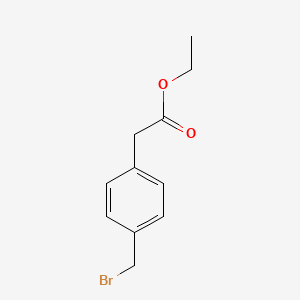
Ethyl 2-(4-(bromomethyl)phenyl)acetate
Vue d'ensemble
Description
Ethyl 2-(4-(bromomethyl)phenyl)acetate is a chemical compound with the formula C10H11BrO2 . It is also known by other names such as Benzeneacetic acid, 4-bromo-, ethyl ester; Ethyl (4-bromophenyl)acetate; 4-Bromophenylacetic acid ethyl ester .
Synthesis Analysis
The synthesis of Ethyl 2-(4-(bromomethyl)phenyl)acetate can involve various chemical processes, primarily involving esterification reactions . One common method involves the reaction between phenylacetic acid and ethanol in the presence of a catalyst, typically sulfuric acid or hydrochloric acid .Molecular Structure Analysis
The molecular structure of Ethyl 2-(4-(bromomethyl)phenyl)acetate is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C10H11BrO2/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3 .Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Intermediate for Synthesis
Ethyl 2-(4-(bromomethyl)phenyl)acetate serves as an intermediate in the synthesis of various compounds. For instance, 4-phenyl-2-butanone, which holds importance in medicine, is synthesized using ethyl ethanate through a series of reactions involving Claisen's condensation and substitution reactions (Jiangli Zhang, 2005).
Suzuki Coupling Reactions
The compound has been utilized in Suzuki coupling reactions, a technique commonly employed in academic and industrial research to generate functionalized biaryls. This methodology has been used to synthesize ethyl (4-phenylphenyl)acetate, a precursor to the drug felbinac, showcasing the compound's role in the discovery of new anti-inflammatory drugs (N. Costa et al., 2012).
Biological Interactions and Applications
Binding with Human Serum Albumin
The binding characteristics of thiosemicarbazone derivatives, including 4-[(1Z)-1-(2-carbamothioylhydrazinylidene)ethyl]phenyl acetate, to human serum albumin (HSA) have been studied to understand the pharmacokinetic mechanisms of these drugs. These studies reveal insights into the drug's binding kinetics and structural changes induced in HSA, providing valuable information for drug development (S. Karthikeyan et al., 2016).
Membrane Reactor Development
Ethyl 2-hydroxy-4-phenylbutyrate, a related compound, has been studied for its role as an intermediate in the synthesis of ACE-inhibitors. The kinetic resolution of this compound has been achieved using a membrane reactor, highlighting the potential of such systems in efficient drug synthesis (A. Liese et al., 2002).
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 2-[4-(bromomethyl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-2-14-11(13)7-9-3-5-10(8-12)6-4-9/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRNFSQJXFUUEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80577225 | |
| Record name | Ethyl [4-(bromomethyl)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80577225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-(bromomethyl)phenyl)acetate | |
CAS RN |
7398-81-4 | |
| Record name | Ethyl [4-(bromomethyl)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80577225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[1,14,15,18,19,20,34,35,39,39-Decahydroxy-2,5,10,23,31-pentaoxo-28-(3,4,5-trihydroxybenzoyl)oxy-6,9,24,27,30,40-hexaoxaoctacyclo[34.3.1.04,38.07,26.08,29.011,16.017,22.032,37]tetraconta-3,11,13,15,17,19,21,32,34,36-decaen-13-yl]oxy]-3,4,5-trihydroxybenzoic acid](/img/structure/B1628353.png)
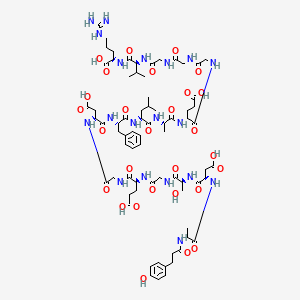
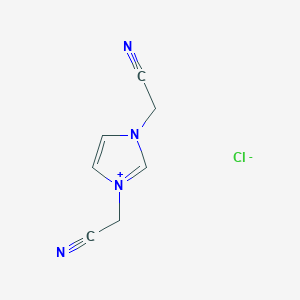
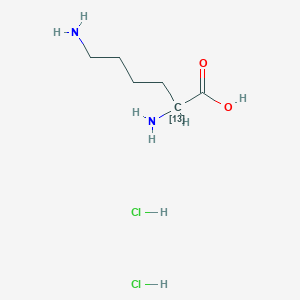
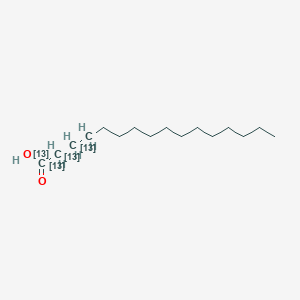
![(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenyl(313C)propanoic acid](/img/structure/B1628363.png)
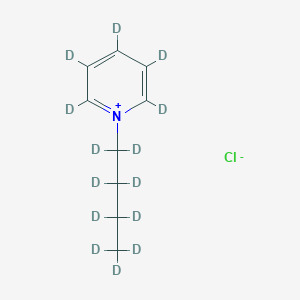

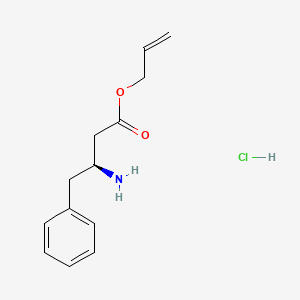
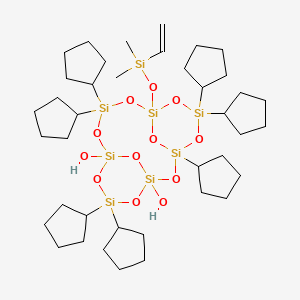

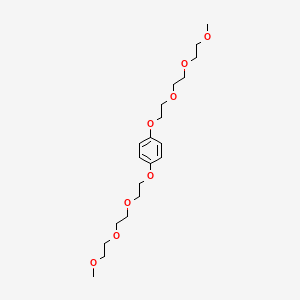
![Tetrasodium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-[hydroxy-(6-nitro-1,3-benzodioxol-5-yl)methyl]phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate](/img/structure/B1628372.png)
